Strategic Intermediate Profile: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Strategic Intermediate Profile: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
[1]
Executive Summary
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS: 953803-81-1) is a critical heterocyclic scaffold in the synthesis of irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2][3] It serves as the electrophilic core for second-generation tyrosine kinase inhibitors (TKIs) such as Pelitinib (EKB-569) and related radiotracers like [¹¹C]AZ683 .
This guide details the physicochemical identity, structural activity relationships (SAR), and a validated synthetic protocol for this compound. Emphasis is placed on the Gould-Jacobs reaction pathway and the critical chlorination of the 4-hydroxy intermediate using phosphorus oxychloride (
Chemical Identity & Nomenclature[4][5][6][7]
| Property | Specification |
| IUPAC Name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
| Common Synonyms | 3-Quinolinecarboxylic acid, 6-bromo-4-chloro-7-ethoxy-, ethyl ester |
| CAS Number | 953803-81-1 |
| Molecular Formula | |
| Molecular Weight | 358.61 g/mol |
| SMILES | CCOC1=C(Br)C=C2C(Cl)=C(C(OCC)=O)C=NC2=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, Chloroform, DMSO; limited solubility in water |
Structural Analysis & Pharmacophore Relevance[9]
This molecule is designed as a "lock-and-key" intermediate where every substituent plays a specific role in downstream drug synthesis:
-
C4-Chloro Position (The Warhead Precursor): The chlorine atom at position 4 is highly reactive toward nucleophilic aromatic substitution (
). In drug synthesis, this is the site where the specific aniline moiety (e.g., 3-chloro-4-fluoroaniline for Pelitinib) is attached to bind the kinase ATP pocket. -
C6-Bromo Position: This halogen allows for further functionalization via palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) or conversion to an acrylamide "warhead" (via amination) that forms a covalent bond with Cysteine-797 of the EGFR enzyme.
-
C7-Ethoxy Group: Provides essential lipophilicity and occupies the hydrophobic pocket of the target enzyme, enhancing binding affinity.
-
C3-Ethyl Carboxylate: A masking group for the eventual cyano (
) group found in Pelitinib. It is typically converted via primary amide formation and dehydration.
Synthetic Pathway (Gould-Jacobs Protocol)
The industrial standard for synthesizing this quinoline core is the Gould-Jacobs reaction . This sequence builds the pyridine ring onto a substituted aniline.
Pathway Visualization
Figure 1: Step-wise synthesis from aniline precursor to the 4-chloro quinoline target.
Experimental Protocol: Chlorination Step
The conversion of the 4-hydroxy intermediate (Ethyl 6-bromo-7-ethoxy-4-hydroxyquinoline-3-carboxylate) to the 4-chloro target is the most technically demanding step due to the handling of phosphorus oxychloride (
Reagents & Materials[10][11]
-
Substrate: Ethyl 6-bromo-7-ethoxy-4-hydroxyquinoline-3-carboxylate (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (10.0 eq) -
Catalyst: Tetrabutylammonium chloride (TBACl) (3.0 eq) - Crucial for phase transfer and rate acceleration.
Step-by-Step Methodology
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber to trap HCl gas), and an internal thermometer. Flush with Nitrogen (
). -
Addition: Charge the flask with the 4-hydroxy substrate and Toluene . Add TBACl (Phase Transfer Catalyst).
-
Activation: Add
dropwise at room temperature over 10 minutes. Caution: Exothermic. -
Reaction: Heat the mixture to reflux (110°C) . Maintain reflux for 48–68 hours .
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (polar, baseline) should disappear, replaced by the less polar product (
).
-
-
Quenching (Hazardous): Cool the reaction mixture to Room Temperature (RT). Slowly pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze excess
.-
Note: Keep temperature <20°C during quench to prevent ester hydrolysis.
-
-
Extraction: Neutralize the aqueous layer with saturated
or (keep pH ~7-8). Extract with Ethyl Acetate ( ). -
Purification: Dry organic layers over
, filter, and concentrate. Purify the crude residue via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield Expectation: 60–75% as an off-white solid.
Applications in Drug Discovery (EGFR Inhibition)
This molecule is the scaffold for Pelitinib (EKB-569) . The transformation involves displacing the C4-chlorine with a fluoroaniline and converting the C3-ester to a nitrile.
Mechanism of Action Workflow
Figure 2: Transformation of the scaffold into Pelitinib and its binding mechanism.
The 4-chloro group is displaced by aniline derivatives under acidic catalysis (AcOH in EtOH). The resulting secondary amine stabilizes the quinoline core, allowing the C6-position to be modified into the Michael acceptor required for covalent inhibition of the EGFR kinase domain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6445562, Pelitinib. Retrieved from [Link]
-
Horti, A. G., et al. (2018). Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R). Molecules, 23(12), 3176. (Provides the specific TBACl/POCl3 protocol). Retrieved from [Link]
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Retrieved from [Link]
Sources
- 1. mdpi-res.com [mdpi-res.com]
- 2. Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate [chembk.com]
- 3. 4-hydroxy-7-[(2-methoxyethoxy)methoxy]-8-methyl-2H-chromen-2-one|886999-24-2 - MOLBASE Encyclopedia [m.molbase.com]
- 4. Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
